molecular formula C9H17NO3+2 B13861086 (4-ethoxy-2,4-dioxobutyl)-trimethylazanium

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium

Cat. No.: B13861086
M. Wt: 187.24 g/mol
InChI Key: HZEQEZXUVVVSKA-UHFFFAOYSA-N
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Description

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes an ethoxy group and a dioxobutyl group attached to a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-2,4-dioxobutyl)-trimethylazanium typically involves the reaction of ethyl acetoacetate with trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxobutyl group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ethoxy-2,4-dioxobutyl)-trimethylazanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethoxy-2,4-dioxobutyl)-triphenylphosphonium bromide
  • (4-ethoxy-2,4-dioxobutyl)-trimethylphosphonium chloride
  • (4-ethoxy-2,4-dioxobutyl)-trimethylsulfonium iodide

Uniqueness

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H17NO3+2

Molecular Weight

187.24 g/mol

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium

InChI

InChI=1S/C9H17NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h6H,5,7H2,1-4H3/q+2

InChI Key

HZEQEZXUVVVSKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)[CH+]C(=O)C[N+](C)(C)C

Origin of Product

United States

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